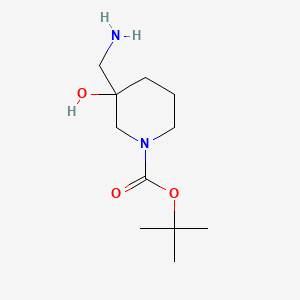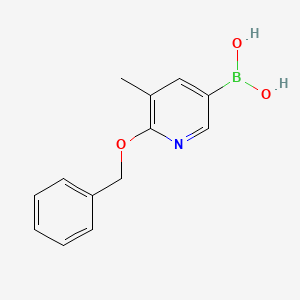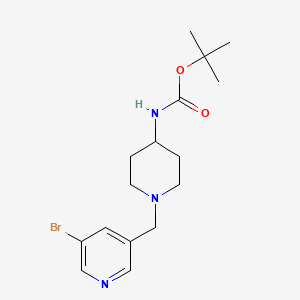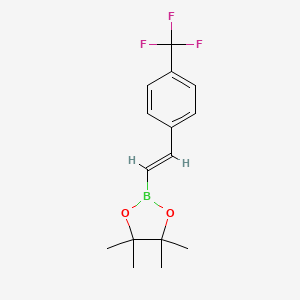
3-Chloroisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of compounds like this compound often involves multi-component reactions (MCRs), which are methods for creating a variety of heterocyclic compounds . For instance, a very effective Cu3TiO4/g-C3N5 photocatalyst has been introduced for the production of compounds containing chromene-3-carbonitriles .Molecular Structure Analysis
The molecular structure of this compound consists of a isoquinoline ring with a chlorine atom at the 3rd position and a carbonitrile group at the 4th position .Chemical Reactions Analysis
Chloroquinoline-3-carbonitriles, which include this compound, have various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Wissenschaftliche Forschungsanwendungen
Chloroquine Derivatives and Repurposing Efforts
Chloroquine (CQ) is well-known for its antimalarial effects but has been phased out in some areas due to resistance. Research has focused on repurposing CQ for managing various diseases, inspiring the study of its derivatives for potential therapeutic applications. This includes the exploration of the biochemical properties of CQ and its derivatives, aiming at their application in cancer therapy and infectious diseases. Efforts are particularly focused on understanding the effects of racemic CQ and evaluating other structurally similar antimalarials for enhanced benefits in different therapeutic areas (Njaria, Okombo, Njuguna, & Chibale, 2015).
Pharmacological Review of Related Compounds
Chlorogenic Acid (CGA) is another compound that has garnered attention due to its wide range of biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities. It showcases the interest in naturally occurring compounds with multiple health benefits, indicating a broader research trend towards exploring the therapeutic roles of chemical compounds in lipid and glucose metabolism regulation (Naveed et al., 2018).
Hydroxyquinoline Compounds in Autoimmune Disorders
The immunosuppressive activity of chloroquine and hydroxychloroquine, both 4-aminoquinoline compounds, has been explored for their potential in treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. This research reflects the ongoing interest in 4-aminoquinoline derivatives for modifying disease progression in autoimmune conditions, balancing their efficacy against potential adverse effects (Taherian, Rao, Malemud, & Askari, 2013).
Investigational Antimalarial Drugs
AQ-13, sharing a structural similarity with chloroquine, exemplifies the search for novel compounds that can overcome resistance to traditional antimalarial drugs. Its development highlights the ongoing efforts to identify and characterize derivatives of known compounds, such as chloroquine, for improved therapeutic applications in malaria treatment (Mengue, Held, & Kreidenweiss, 2019).
Wirkmechanismus
Mode of Action
It’s worth noting that isoquinoline derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that 3-Chloroisoquinoline-4-carbonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given the broad biological activities of isoquinoline derivatives, it’s likely that this compound affects multiple pathways .
Result of Action
The wide range of biological activities exhibited by isoquinoline derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Zukünftige Richtungen
Future research could focus on developing more efficient and sustainable methods for the synthesis of 3-Chloroisoquinoline-4-carbonitrile and similar compounds . Additionally, these compounds could be explored for their potential uses in various fields such as photoimmunotherapy, bioprobe/bioimaging, telecommunications, information-secured displays, organic light-emitting diodes (OLEDs), and even solar energy conversion .
Eigenschaften
IUPAC Name |
3-chloroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h1-4,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANLOZRLOLZWCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728705 |
Source


|
| Record name | 3-Chloroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256463-73-6 |
Source


|
| Record name | 3-Chloroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)
![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)





![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)

![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)


![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)
